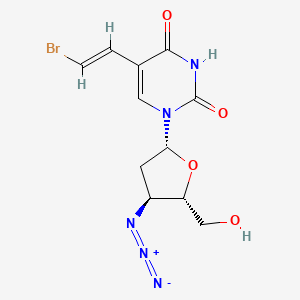

3'-Azido-5-bromovinyl-2',3'-dideoxyuridine

Description

Contextualization of Nucleoside Analogs as Antiviral Agents

Nucleoside analogs are synthetic compounds that mimic the structure of natural nucleosides, the fundamental building blocks of DNA and RNA. Their therapeutic utility lies in their ability to interfere with the replication of viral genetic material. The journey of nucleoside analogs in medicine began in the mid-20th century, initially with a focus on cancer treatment. However, their potential as antiviral agents was soon realized, leading to the development of iconic drugs that have saved countless lives. researchgate.net

The mechanism of action of most antiviral nucleoside analogs hinges on their selective uptake and activation within virus-infected cells. nih.gov Once inside a cell, these analogs are phosphorylated by viral or cellular enzymes to their active triphosphate form. mdpi.com This activated form then competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by viral polymerases. researchgate.net Crucially, the structural modifications in these analogs, such as the absence of a 3'-hydroxyl group in dideoxynucleosides, lead to the termination of the elongating nucleic acid chain, thereby halting viral replication. drugbank.comdrugbank.com This targeted approach provides a high degree of selectivity, minimizing damage to the host's cells. nih.gov

The success of this strategy is exemplified by the development of drugs like Zidovudine (B1683550) (AZT), the first approved treatment for HIV. nih.gov The timeline below highlights key milestones in the development of antiviral nucleoside analogs:

1959: 5-Iodo-2'-deoxyuridine (Idoxuridine) is synthesized, later becoming the first antiviral nucleoside analog to be approved for clinical use in treating herpes keratitis. researchgate.net

1969: Cytarabine (Ara-C), initially developed as an anticancer agent, is approved and its antiviral properties are explored. nih.gov

1985: 3'-azido-2',3'-dideoxythymidine (Zidovudine or AZT) is discovered to have potent anti-HIV activity.

1987: Zidovudine receives FDA approval, marking a turning point in the AIDS pandemic.

These pioneering efforts paved the way for a multitude of other nucleoside analogs, each with unique modifications designed to enhance efficacy, broaden the spectrum of activity, and overcome viral resistance.

Significance of 3'-Azido and 5-Substituted Pyrimidine (B1678525) Nucleosides in Antiviral Research

Within the broad class of nucleoside analogs, those featuring modifications at the 3' position of the sugar moiety and the 5 position of the pyrimidine base have been of particular interest to medicinal chemists.

The introduction of an azido (B1232118) (N3) group at the 3' position of the deoxyribose ring was a groundbreaking discovery. This modification, famously incorporated in Zidovudine, serves as a potent chain terminator. nih.govnih.gov The 3'-azido group prevents the formation of the phosphodiester bond necessary for the elongation of the DNA chain by viral reverse transcriptase. drugbank.com Numerous studies have demonstrated that nucleosides bearing a 3'-azido group exhibit significant antiviral activity, particularly against retroviruses like HIV. nih.govnih.govacs.org

The strategic combination of these two key modifications—a 3'-azido group and a 5-substituted pyrimidine base—has been a fertile ground for the design of novel antiviral agents. Research in this area aims to synthesize compounds that synergize the chain-terminating power of the 3'-azido group with the enhanced enzymatic interaction conferred by the 5-substituent. However, structure-activity relationship studies have shown that not all combinations are successful. For example, while smaller alkyl substitutions at the C-5 position of 3'-azido-2',3'-dideoxyuridine (B1200160) derivatives can maintain high potency against HIV-1, larger substitutions, including a bromovinyl group, have been found to significantly reduce antiviral activity. nih.gov This highlights the delicate balance of structural features required for optimal antiviral effect and underscores the importance of continued research into compounds like 3'-Azido-5-bromovinyl-2',3'-dideoxyuridine to fully understand their therapeutic potential.

Structure

2D Structure

3D Structure

Properties

CAS No. |

80646-52-2 |

|---|---|

Molecular Formula |

C11H12BrN5O4 |

Molecular Weight |

358.15 g/mol |

IUPAC Name |

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-bromoethenyl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H12BrN5O4/c12-2-1-6-4-17(11(20)14-10(6)19)9-3-7(15-16-13)8(5-18)21-9/h1-2,4,7-9,18H,3,5H2,(H,14,19,20)/b2-1+/t7-,8+,9+/m0/s1 |

InChI Key |

RITJCMXQJOICCU-PIXDULNESA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)CO)N=[N+]=[N-] |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CO)N=[N+]=[N-] |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of 3 Azido 5 Bromovinyl 2 ,3 Dideoxyuridine

Methodologies for the Regiospecific Introduction of the 3'-Azido Group

The regiospecific introduction of the azido (B1232118) group at the 3'-position of the dideoxyribose sugar is a critical step in the synthesis of 3'-Azido-5-bromovinyl-2',3'-dideoxyuridine. A common strategy involves the nucleophilic displacement of a suitable leaving group at the 3'-position of a precursor sugar molecule. This is often achieved by first preparing a sugar intermediate with a hydroxyl group at the 3'-position, which is then activated by converting it into a good leaving group, such as a mesylate or tosylate. Subsequent reaction with an azide (B81097) salt, typically sodium azide, in a suitable solvent leads to the stereospecific introduction of the azido group via an S(_N)2 reaction, resulting in an inversion of configuration at the 3'-carbon.

For instance, the synthesis of 3'-azido-2',3'-dideoxyuridine (B1200160) analogs often starts from a readily available sugar like 2'-deoxyuridine (B118206). The 3'-hydroxyl group is activated, for example, by mesylation, followed by nucleophilic substitution with azide. nih.gov This general approach has been applied to a variety of sugar scaffolds to produce a range of 3'-azido nucleoside analogs. nih.govacs.org

Strategies for the Stereoselective Synthesis of the 5-Bromovinyl Moiety

The stereoselective synthesis of the (E)-5-(2-bromovinyl) moiety on the uracil (B121893) base is crucial for the biological activity of the final compound. One established method begins with the functionalization of the C5 position of uracil or a uridine (B1682114) derivative. A common starting material is 5-formyluracil (B14596), which can undergo a Wittig-type reaction or condensation with a suitable reagent to introduce the vinyl group. rsc.org For example, condensation of 5-formyluracil with malonic acid can yield (E)-5-(2-carboxyvinyl)uracil, which can then be converted to the (E)-5-(2-bromovinyl) derivative through a halogenation-decarboxylation reaction using N-bromosuccinimide. rsc.org

Another approach involves the halosulfonylation of a 5-ethynyluridine (B57126) precursor. fiu.eduresearchgate.net This method allows for the direct and stereoselective introduction of the bromovinylsulfone group, which can then be further manipulated if necessary. The choice of synthetic route can be influenced by the desired scale of the synthesis and the compatibility of the reagents with other functional groups present in the nucleoside. A patented method describes the synthesis of (E)-5-(2-bromovinyl)-2'-deoxyuridine (brivudine) starting from 5-formyl-3',5'-diacetyloxy-2'-deoxyuridine, which is condensed with carbon tetrabromide to form a 5-(2,2-dibromovinyl) intermediate. Stereoselective removal of one bromine atom then yields the desired (E)-5-(2-bromovinyl) product. google.com

Chemoenzymatic and Stereocontrolled Synthetic Pathways

Chemoenzymatic approaches have been explored to achieve high stereoselectivity and milder reaction conditions in the synthesis of nucleoside analogs. Enzymes, such as lipases, can be used for the selective acylation or deacylation of hydroxyl groups on the sugar moiety, which can be a key step in controlling the stereochemistry of subsequent reactions. d-nb.info For example, Lipozyme® TL IM has been used for the selective deacetylation in the synthesis of 3'-azido/-amino-xylobicyclonucleosides, demonstrating the power of enzymatic catalysis in achieving high diastereoselectivity. rsc.org

Synthesis of Structurally Modified Analogs

The synthesis of structurally modified analogs of this compound has been a major focus of research to investigate structure-activity relationships. These modifications have been introduced in both the sugar and the base moieties.

Modifications of the Dideoxyribose Sugar Moiety

Modifications to the dideoxyribose sugar ring aim to alter the conformational properties of the nucleoside analog, which can affect its interaction with viral enzymes. Researchers have synthesized analogs with alternative sugar rings, such as dioxolanes and oxathiolanes. nih.gov For example, the synthesis of β-L-5-((E)-2-bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolan-4-yl) uracil) (l-BHDU) has been reported, which incorporates a dioxolane ring in place of the deoxyribose. researchgate.netsemanticscholar.org

Other modifications include the introduction of additional substituents on the sugar ring, such as a fluorine atom at the 2'-position, or the creation of bicyclic structures to restrict the conformation of the sugar. d-nb.infonih.gov The synthesis of 3'-azido-2',3'-dideoxy-4'-ketohexopyranoid analogs has also been explored. researchgate.net These modifications can significantly impact the biological activity and resistance profile of the resulting nucleoside analogs.

Modifications of the Uracil Base at Position 5 and Other Sites

The uracil base, particularly at the C5 position, has been a primary site for modification. The 5-bromovinyl group has been replaced with other halogenovinyl groups (e.g., chlorovinyl, iodovinyl) to study the effect of the halogen on antiviral activity. rsc.orgnih.gov The synthesis of 5-(1-azidovinyl) and 5-[2-(1-azirinyl)] analogs of 2'-deoxyuridine has also been reported, introducing an azido group directly onto the vinyl substituent. cdnsciencepub.com

Furthermore, the vinyl linker itself has been modified. For instance, (β-halo)vinyl sulfones have been attached to the C5 position, which can react with nucleophiles via an addition-elimination mechanism. fiu.eduresearchgate.net Modifications at other positions of the uracil base, such as the synthesis of 5-azido-3'-azido-2',3'-dideoxyuridine, have also been investigated to create photoaffinity analogs for studying enzyme interactions. nih.gov

Development of Prodrugs and Pronucleotide Approaches

To improve the pharmacokinetic properties of 3'-azido-2',3'-dideoxyuridine and its analogs, various prodrug and pronucleotide strategies have been developed. A common approach is the esterification of the 5'-hydroxyl group of the sugar moiety with amino acids or other lipophilic groups to enhance oral bioavailability. For example, the 5'-O-valinate ester of 3'-azido-2',3'-dideoxyuridine has been synthesized and shown to be efficiently converted to the parent compound in vivo. nih.gov

Another sophisticated approach is the 'ProTide' technology, which involves masking the monophosphate of the nucleoside as a phosphoramidate (B1195095). nih.gov These pronucleotides can bypass the initial, often rate-limiting, phosphorylation step required for the activation of nucleoside analogs. The aryloxy phosphoramidate approach has been applied to various nucleoside analogs, including those with a 3'-azido group. nih.gov These strategies aim to improve drug delivery to target cells and overcome challenges such as poor membrane permeability and inefficient intracellular phosphorylation.

Data Tables

| Target Moiety | Key Synthetic Strategy | Starting Material Example | Key Reagents |

|---|---|---|---|

| 3'-Azido Group | Nucleophilic displacement of a leaving group | 3'-O-Mesyl-2'-deoxyuridine | Sodium azide |

| (E)-5-Bromovinyl Moiety | Halogenation-decarboxylation | (E)-5-(2-carboxyvinyl)uracil | N-Bromosuccinimide |

| (E)-5-Bromovinyl Moiety | Stereoselective debromination | 5-(2,2-dibromovinyl)uridine derivative | Diethyl phosphite, triethylamine (B128534) |

| Modification Type | Example of Analog | Key Structural Feature |

|---|---|---|

| Sugar Modification | l-BHDU | Dioxolane ring instead of deoxyribose |

| Sugar Modification | 3'-azido-C-FMAU | 2'-Fluoro-arabinofuranosyl sugar |

| Base Modification (C5) | (E)-5-(2-Iodovinyl)-2'-deoxyuridine | Iodovinyl group instead of bromovinyl |

| Base Modification (C5) | 5-Azido-3'-azido-2',3'-dideoxyuridine | Azido group at C5 of the uracil base |

| Approach | Modification Site | Example of Prodrug/Pronucleotide | Purpose |

|---|---|---|---|

| Ester Prodrug | 5'-Hydroxyl | 3'-Azido-2',3'-dideoxyuridine-5'-O-valinate | Enhance oral bioavailability |

| Phosphoramidate Pronucleotide (ProTide) | 5'-Monophosphate | Aryloxy phosphoramidate of a 3'-azido nucleoside | Bypass initial phosphorylation step |

Phosphoramidate-Based Prodrug Strategies

The phosphoramidate prodrug approach, often referred to as the ProTide technology, is a well-established method for the intracellular delivery of nucleoside monophosphates. nih.gov This strategy is designed to bypass the initial and often rate-limiting phosphorylation step required for the activation of many nucleoside analogs. The core concept involves masking the phosphate (B84403) group with an aryl moiety and an amino acid ester, which are cleaved intracellularly by cellular enzymes to release the active nucleoside monophosphate. nih.gov

The synthesis of phosphoramidate prodrugs of nucleoside analogs, including those structurally similar to this compound, generally follows a convergent synthetic route. A key intermediate is an aryl phosphorodichloridate, which is reacted sequentially with the desired amino acid ester and then with the 5'-hydroxyl group of the nucleoside.

General Synthetic Scheme for Phosphoramidate Prodrugs:

Phosphorodichloridate Formation: An appropriate aryl alcohol is reacted with phosphorus oxychloride to yield the corresponding aryl phosphorodichloridate.

Amino Acid Ester Coupling: The aryl phosphorodichloridate is then reacted with an amino acid ester hydrochloride in the presence of a base, such as triethylamine or N,N-diisopropylethylamine, to form the phosphorochloridate intermediate.

Nucleoside Conjugation: The final step involves the coupling of the phosphorochloridate intermediate with the 5'-hydroxyl group of this compound. This reaction is typically carried out in the presence of a coupling agent like N-methylimidazole.

This synthetic approach allows for the variation of both the aryl group and the amino acid ester, enabling the fine-tuning of the prodrug's physicochemical and pharmacokinetic properties. For instance, the choice of the amino acid can influence the prodrug's recognition by cellular transporters.

While specific data on phosphoramidate prodrugs of this compound is not extensively detailed in publicly available literature, the established methodologies for other nucleoside analogs provide a clear blueprint for their synthesis and mechanism of action. Research on similar 5-bromovinyluracil derivatives has demonstrated the successful application of this strategy, leading to compounds with potent antiviral activity. acs.orgresearchgate.netnih.gov

| Component | Function | Examples |

| Aryl Group | Masks the phosphate, influences lipophilicity and enzymatic cleavage. | Phenyl, Naphthyl |

| Amino Acid Ester | Masks the phosphate, can target amino acid transporters, influences solubility. | Alanine methyl ester, Phenylalanine ethyl ester |

| Nucleoside Analog | The parent drug to be delivered. | This compound |

Amino Acid and Peptide Conjugates as Prodrugs

The conjugation of amino acids or peptides to the 5'-hydroxyl group of nucleoside analogs represents another effective prodrug strategy. This approach aims to enhance the parent drug's absorption and cellular uptake by targeting amino acid or peptide transport systems. acs.org Furthermore, the ester linkage is designed to be cleaved by intracellular esterases, releasing the active nucleoside analog.

The synthesis of amino acid and peptide conjugates of this compound typically involves the esterification of the 5'-hydroxyl group with a protected amino acid or peptide.

General Synthetic Scheme for Amino Acid/Peptide Conjugates:

Amino Acid/Peptide Protection: The amino and any reactive side-chain functional groups of the amino acid or peptide are protected to prevent side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) for the amino group.

Activation of the Carboxylic Acid: The carboxylic acid of the protected amino acid or peptide is activated to facilitate esterification. This can be achieved using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Esterification: The activated amino acid or peptide is then reacted with the 5'-hydroxyl group of this compound.

Deprotection: The protecting groups on the amino acid or peptide are removed under appropriate conditions (e.g., acid treatment for Boc groups) to yield the final conjugate, often as a salt (e.g., hydrochloride).

| Conjugate Type | Rationale | Common Amino Acids Used |

| Single Amino Acid Esters | Improve oral bioavailability and cellular uptake via amino acid transporters. | Valine, Phenylalanine, Alanine |

| Dipeptide/Tripeptide Esters | Target peptide transporters (e.g., PepT1), potentially offering more specific targeting. | Glycyl-sarcosine, Valyl-tyrosine |

The derivatization of this compound into phosphoramidate or amino acid/peptide conjugates represents promising strategies to enhance its therapeutic efficacy. These approaches leverage cellular biochemistry to improve drug delivery and activation, and the modular nature of their synthesis allows for the systematic optimization of prodrug candidates.

Molecular Mechanisms of Action of 3 Azido 5 Bromovinyl 2 ,3 Dideoxyuridine

Intracellular Bioactivation and Phosphorylation Cascade

For 3'-Azido-5-bromovinyl-2',3'-dideoxyuridine to exert its antiviral effect, it must first be converted into its active form within the host cell. This bioactivation is a multi-step process initiated by the addition of phosphate (B84403) groups to the 5' hydroxyl moiety of the deoxyribose sugar, a process known as phosphorylation.

The initial and rate-limiting step in the activation of this compound is its conversion to the 5'-monophosphate derivative. This reaction is catalyzed by kinases, which are enzymes that transfer a phosphate group from a high-energy donor, such as ATP, to a substrate. Both cellular and, in the case of some viruses, viral kinases can be involved in this initial phosphorylation.

Following the initial phosphorylation, the resulting 5'-monophosphate is further phosphorylated by other cellular kinases. Thymidylate kinase is responsible for the conversion of the monophosphate to the diphosphate (B83284) form. Subsequently, other cellular kinases, such as nucleoside diphosphate kinases, catalyze the final phosphorylation to generate the active 5'-triphosphate metabolite. nih.gov

This sequential phosphorylation cascade results in the accumulation of the 5'-triphosphate form of the drug within the cell. It is this triphosphate metabolite that is the direct effector molecule responsible for the inhibition of viral replication.

Interaction with Viral Polymerases and Reverse Transcriptases

The active 5'-triphosphate of this compound acts as a molecular mimic of the natural deoxynucleoside triphosphates (dNTPs) that are the building blocks of DNA. This structural similarity allows it to interact with and inhibit viral DNA-synthesizing enzymes, namely viral polymerases and reverse transcriptases.

The triphosphate metabolite of this compound competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of viral reverse transcriptases and DNA polymerases. Research on the analogous compound, 3'-azido-2',3'-dideoxy-5-bromouridine (B33572) (AzBdUrd), demonstrated that its triphosphate form is a potent competitive inhibitor of HIV-1 reverse transcriptase. nih.gov The affinity of the viral enzyme for the analog's triphosphate can be significantly higher than for the natural substrate, leading to effective inhibition of DNA synthesis even at low intracellular concentrations of the active metabolite.

The table below summarizes the inhibitory constants (Ki) for the triphosphate of a related compound, AzIdUTP, against HIV-1 reverse transcriptase and a host cellular DNA polymerase.

| Enzyme | Substrate | Ki (µM) |

| HIV-1 Reverse Transcriptase | AzIdUTP | 0.028 |

| DNA Polymerase α | AzIdUTP | 42.0 |

Data for the related compound 3'-azido-2',3'-dideoxy-5-iodouridine (B1199611) triphosphate (AzIdUTP). This data is presented to illustrate the selective inhibition of viral enzymes over host enzymes. nih.gov

Beyond competitive inhibition, the incorporation of the this compound monophosphate into the growing viral DNA chain represents an irreversible step that halts further elongation. The defining structural feature of this nucleoside analog is the replacement of the 3'-hydroxyl group on the deoxyribose sugar with an azido (B1232118) (-N3) group. researchgate.net

The formation of the phosphodiester bond that links successive nucleotides in a DNA strand requires the presence of this 3'-hydroxyl group to attack the 5'-triphosphate of the incoming nucleotide. google.com Since the azido group cannot participate in this reaction, the incorporation of the analog effectively terminates the DNA chain. This premature termination of DNA synthesis results in the production of incomplete and non-functional viral genomes, thereby preventing the replication of the virus. nih.govnih.gov

Interaction with Host Cellular Enzymes and Metabolic Pathways

While the primary target of this compound is the viral replication machinery, its interaction with host cellular enzymes is also a critical aspect of its molecular mechanism and selectivity. As a nucleoside analog, it has the potential to interfere with various cellular metabolic pathways.

The selectivity of this compound relies on the differential affinity of its phosphorylated metabolites for viral versus cellular enzymes. As indicated in the table above for a similar compound, the triphosphate form is a significantly more potent inhibitor of HIV-1 reverse transcriptase than of the host's DNA polymerase α. nih.gov This preferential inhibition is a key factor in the therapeutic index of the drug, minimizing its toxicity to uninfected host cells.

However, the initial phosphorylation by cellular thymidine (B127349) kinase indicates a direct interaction with the host's metabolic pathways. nih.gov This can lead to competition with natural nucleosides and potentially affect cellular DNA synthesis to some extent. For instance, the presence of these analogs can lead to a reduction in the intracellular pools of natural deoxyribonucleoside triphosphates. nih.gov The balance between the efficient phosphorylation in infected cells (potentially enhanced by viral kinases) and the relative insensitivity of host DNA polymerases to the active triphosphate metabolite is crucial for the compound's antiviral efficacy and its safety profile.

Information regarding the chemical compound “this compound” is not available in the public domain.

Extensive searches of scientific literature and chemical databases have been conducted to gather information on the molecular mechanisms of action of this compound. These searches, however, did not yield any specific data for this particular chemical entity.

The scientific community has published research on compounds with related structural features, such as:

3'-azido-2',3'-dideoxyuridine (B1200160) analogues: These compounds are primarily investigated for their antiviral activities, particularly as inhibitors of viral reverse transcriptase. The 3'-azido group is a key pharmacophore that, after intracellular phosphorylation to the triphosphate form, leads to the termination of the growing DNA chain during viral replication.

(E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) and its analogues: This class of compounds is known for its potent antiviral activity, especially against herpesviruses. The mechanism of action for BVDU and related compounds often involves the inhibition of viral DNA synthesis. A key target for some of these analogues has been identified as thymidylate synthase, an essential enzyme for the synthesis of thymidine monophosphate, a necessary precursor for DNA replication.

Despite the existence of research on these related classes of molecules, no synthesis, biological evaluation, or mechanistic studies for a compound combining both the 3'-azido and the 5-bromovinyl moieties on a 2',3'-dideoxyuridine (B1630288) scaffold could be located. Therefore, it is not possible to provide a scientifically accurate article on the "" as requested.

Biological Activity Spectrum of 3 Azido 5 Bromovinyl 2 ,3 Dideoxyuridine in Preclinical Models

Evaluation Against Other DNA Viruses in Cell Culture

Without primary research data, any discussion on the potential activity of this compound would be purely speculative and not based on scientific evidence.

Comparative Analysis of Antiviral Potency with Benchmark Nucleoside Analogs

The specific antiviral potency of 3'-Azido-5-bromovinyl-2',3'-dideoxyuridine in preclinical models is not documented in publicly available scientific literature. Consequently, a direct comparative analysis of its antiviral activity against benchmark nucleoside analogs is not feasible. However, an insightful evaluation can be conducted by examining the well-established antiviral profiles of two key structural components of this molecule: the 3'-azido-dideoxyuridine scaffold, represented by Zidovudine (B1683550) (3'-azido-3'-deoxythymidine or AZT), and the 5-bromovinyl group, characteristic of Brivudine ((E)-5-(2-bromovinyl)-2'-deoxyuridine or BVDU). This analysis allows for a hypothetical projection of the potential antiviral activity of this compound.

Zidovudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) with well-documented activity against retroviruses, most notably Human Immunodeficiency Virus (HIV). nih.gov Its mechanism of action involves the termination of viral DNA chain elongation. frontiersin.org The 3'-azido group is crucial for this activity. Studies on various 3'-azido substituted pyrimidine (B1678525) nucleoside analogues have demonstrated significant anti-HIV activity. For instance, 3'-azido-2',3'-dideoxyuridine (B1200160) (AzddUrd) has shown inhibitory effects on HIV replication. nih.gov Furthermore, research has highlighted the anti-HIV-1 activity of compounds such as 3'-azido-2',3'-dideoxy-5-bromouridine (B33572). nih.gov

On the other hand, Brivudine is a highly potent and selective inhibitor of herpesviruses, particularly Herpes Simplex Virus type 1 (HSV-1) and Varicella-Zoster Virus (VZV). nih.govmdpi.com The (E)-5-(2-bromovinyl) substituent is a key determinant of its powerful antiherpetic activity. This group allows for efficient phosphorylation by viral thymidine (B127349) kinase, leading to the inhibition of viral DNA polymerase. mdpi.com The antiviral spectrum of Brivudine is largely focused on these herpesviruses, with significantly less activity against other viral families.

The combination of a 3'-azido group, typically associated with antiretroviral activity, and a 5-bromovinyl group, known for its anti-herpesvirus properties, in a single 2',3'-dideoxyuridine (B1630288) framework suggests that this compound could theoretically exhibit a dual spectrum of activity. However, it is also possible that the combination of these two functional groups could lead to unforeseen steric or electronic effects that might alter or even diminish the expected antiviral activities. Without direct experimental data, any prediction of its antiviral potency remains speculative.

Below are data tables summarizing the antiviral activity of the benchmark nucleoside analogs, Zidovudine and Brivudine, against their respective target viruses.

Table 1: In Vitro Anti-HIV Activity of Zidovudine and Related 3'-Azido Nucleoside Analogs

| Compound | Virus | Cell Line | IC50 (µM) |

| Zidovudine (AZT) | HIV-1 | Various | ~0.01 - 0.1 |

| 3'-Azido-2',3'-dideoxyuridine (AzddUrd) | HIV | MT4 | 0.36 |

| 3'-Azido-2',3'-dideoxy-5-bromouridine | HIV-1 | - | - |

IC50 (50% inhibitory concentration) values can vary depending on the specific viral strain and cell line used in the assay.

Table 2: In Vitro Anti-Herpesvirus Activity of Brivudine

| Compound | Virus | Cell Line | IC50 (µg/mL) |

| Brivudine (BVDU) | HSV-1 | PRK | 0.02 |

| Brivudine (BVDU) | VZV | HEF | 0.016 |

IC50 (50% inhibitory concentration) values can vary depending on the specific viral strain and cell line used in the assay.

Cellular Disposition and Preclinical Pharmacological Considerations

Mechanisms of Cellular Permeation and Uptake

Detailed studies specifically elucidating the cellular permeation and uptake mechanisms of 3'-Azido-5-bromovinyl-2',3'-dideoxyuridine are not extensively available in the current scientific literature. As a nucleoside analog, its entry into host cells is likely facilitated by carrier-mediated transport systems that are responsible for the uptake of natural nucleosides. However, the specific transporters involved have not been definitively identified for this particular compound. For many nucleoside analogs, cellular uptake is a critical determinant of their antiviral activity and can be a rate-limiting step in their pharmacological action. Further research is required to characterize the specific transporters responsible for the cellular uptake of this compound and to understand the kinetics of this process.

Intracellular Pharmacokinetics of the Parent Compound and its Active Metabolites

Once inside the cell, this compound, referred to in some studies as 3'-azido-2',3'-dideoxy-5-bromouridine (B33572) (AzBdUrd), undergoes a series of phosphorylation steps to become pharmacologically active. This process is initiated by cellular kinases, which convert the parent compound into its monophosphate, diphosphate (B83284), and ultimately its triphosphate metabolite.

The triphosphate form, AzBdUTP, is the active antiviral agent. Studies have shown that in human lymphoid cell lines, the monophosphate is the most abundant intracellular metabolite. While the triphosphate form is present at lower levels, it is maintained at a stable concentration over time. This sustained level of the active metabolite is crucial for its antiviral efficacy.

The active triphosphate, AzBdUTP, acts as a potent competitive inhibitor of viral reverse transcriptase. For HIV-1 reverse transcriptase, AzBdUTP has demonstrated strong inhibitory activity. nih.gov This inhibition is highly selective for the viral enzyme over host cell DNA polymerases, which contributes to the compound's therapeutic index. nih.gov Specifically, the inhibition constant (Ki) of AzBdUTP for HIV-1 reverse transcriptase is significantly lower than that for human DNA polymerase alpha, indicating a high degree of selectivity. nih.gov

In Vitro Metabolic Stability and Biotransformation Pathways (e.g., prodrug hydrolysis)

The in vitro metabolic stability of this compound is intrinsically linked to its intracellular phosphorylation, which is the primary biotransformation pathway leading to its activation. The initial and rate-limiting step in this pathway is the conversion to the monophosphate derivative, a reaction catalyzed by cellular thymidine (B127349) kinase. nih.gov 3'-azido-2',3'-dideoxy-5-bromouridine acts as a substrate for cytosolic thymidine kinase. nih.gov

While specific data on the hydrolysis of prodrugs of this compound are not available, research on related compounds like 3'-azido-2',3'-dideoxyuridine (B1200160) (AZDU) has explored the use of 5'-O-ester prodrugs to enhance oral bioavailability. nih.gov These prodrugs are designed to be rapidly and efficiently hydrolyzed in vivo to release the parent active compound. nih.gov

The table below summarizes the inhibitory constants (Ki) of the triphosphate of the bromo- and iodo-analogs against viral and cellular enzymes.

| Enzyme | 3'-azido-2',3'-dideoxy-5-bromouridine-5'-triphosphate (AzBdUTP) Ki (µM) | 3'-azido-2',3'-dideoxy-5-iodouridine-5'-triphosphate (AzIdUTP) Ki (µM) |

| HIV-1 Reverse Transcriptase | 0.043 | 0.028 |

| DNA Polymerase alpha | 42.7 | 42.0 |

| Data sourced from literature. nih.gov |

Preclinical Efficacy Assessment in Animal Models (e.g., viral load reduction, survival studies)

There is a notable lack of published preclinical efficacy data for this compound in animal models. Studies detailing its effects on viral load reduction, survival rates, or other in vivo efficacy endpoints in relevant animal models of viral infections are not currently available in the scientific literature. While in vitro studies have demonstrated its potential as an antiviral agent, further investigation in animal models is necessary to evaluate its therapeutic potential in a living organism. Such studies are critical for determining pharmacokinetic properties, assessing safety, and establishing a preliminary dose-response relationship before any consideration for clinical development.

Mechanisms of Viral Resistance Against 3 Azido 5 Bromovinyl 2 ,3 Dideoxyuridine Analogs

Emergence of Resistant Viral Strains in Preclinical Settings

The emergence of viral resistance to 3'-azido-2',3'-dideoxynucleoside analogs has been documented in preclinical, in vitro studies. In these settings, viruses are cultured in the presence of increasing concentrations of the drug, which selects for viral variants with reduced susceptibility.

For instance, when HIV-1 is passaged in cell cultures with increasing concentrations of 3'-azido-2',3'-dideoxyguanosine (B1384153) (3'-azido-ddG), a close analog of the subject compound, resistant viral strains emerge. In one study, a 5.3-fold increase in resistance to 3'-azido-ddG was observed after 88 passages. nih.gov Similarly, selection with 3'-azido-2',3'-dideoxycytidine (3'-azido-ddC) led to a 5.9-fold resistance. nih.gov Interestingly, attempts to select for HIV-1 resistance to 3'-azido-2',3'-dideoxyadenosine (B1210982) (3'-azido-ddA) were unsuccessful, suggesting that the nature of the nucleoside base plays a critical role in the development of resistance. nih.gov

In a different context, cell lines have been made resistant to (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), a related bromovinyl analog. This was achieved by culturing the cells in the presence of increasing concentrations of BVDU. nih.gov This demonstrates the principle of resistance development in a preclinical setting for a compound sharing the bromovinyl moiety.

Genetic and Molecular Basis of Resistance (e.g., mutations in viral targets)

The genetic foundation of resistance to 3'-azido-dideoxynucleoside analogs lies in specific mutations within the viral reverse transcriptase (RT) gene. These mutations alter the enzyme's structure, thereby reducing the drug's ability to inhibit viral replication. Two primary mechanisms of resistance to NRTIs have been identified: discrimination of NRTI-triphosphates and excision of NRTI-monophosphates. nih.gov

In the case of 3'-azido-ddG, a complex pattern of mutations has been identified. Population sequencing of the resistant virus revealed mutations L74V, F77L, and L214F in the polymerase domain of the RT, and K476N and V518I in the RNase H domain. nih.govnih.gov However, site-directed mutagenesis showed that these five mutations together only conferred about a 2.0-fold resistance. nih.govresearchgate.net More detailed single-genome sequencing uncovered that all mutant populations contained L74V and L214F, often linked with other mutations, leading to a 3.2- to 4.0-fold resistance. nih.gov

Biochemical analyses have shed light on the molecular mechanisms behind this resistance. The L74V mutation, for example, enables the reverse transcriptase to better discriminate between the natural nucleotide (dGTP) and the drug's active form, 3'-azido-ddG-triphosphate (3'-azido-ddGTP). nih.gov This discrimination is primarily due to a decreased binding affinity for the drug, rather than a slower incorporation rate. nih.gov Conversely, the L74V mutation impairs the enzyme's ability to excise the chain-terminating 3'-azido-ddG-monophosphate. nih.gov The K476N mutation appears to partially compensate for this by enhancing the excision of the incorporated drug. nih.gov

For 3'-azido-ddC, the resistance is conferred by a different mutation, V75I, in the HIV-1 RT, which resulted in a 5.9-fold resistance. nih.govnih.gov This highlights that the nucleoside base is a major determinant of the resistance mutation patterns that emerge. nih.govnih.gov

The following table summarizes the key mutations associated with resistance to 3'-azido-dideoxynucleoside analogs:

| Compound Analog | Virus | Key Resistance Mutations in Reverse Transcriptase | Fold Resistance |

| 3'-azido-2',3'-dideoxyguanosine (3'-azido-ddG) | HIV-1 | L74V, F77L, L214F, K476N, V518I | 5.3 nih.govnih.gov |

| 3'-azido-2',3'-dideoxycytidine (3'-azido-ddC) | HIV-1 | V75I | 5.9 nih.govnih.gov |

Cross-Resistance Profiles with Other Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

Cross-resistance, where resistance to one drug confers resistance to other drugs in the same class, is a significant concern in antiviral therapy. The study of cross-resistance profiles for viruses resistant to 3'-azido-dideoxynucleoside analogs reveals complex patterns.

HIV-1 strains resistant to 3'-azido-ddG have demonstrated cross-resistance to several other NRTIs. The resistant virus showed a 6.2-fold resistance to didanosine (B1670492) (ddI), a 4.8-fold resistance to lamivudine (B182088) (3TC), and a 4.2-fold resistance to abacavir (B1662851) (ABC). nih.gov Low-level cross-resistance was also noted for tenofovir (B777) (TFV) (2.5-fold), stavudine (B1682478) (d4T) (1.5-fold), and 3'-azido-ddA (1.5-fold). nih.gov Importantly, the 3'-azido-ddG-resistant HIV-1 remained sensitive to zidovudine (B1683550) (AZT), a 3'-azido-3'-deoxythymidine. nih.gov This lack of cross-resistance between the 3'-azido-dideoxypurine and the 3'-azido-dideoxypyrimidine (AZT) further underscores the influence of the nucleoside base on resistance mechanisms. nih.govnih.gov

The table below details the cross-resistance profile of 3'-azido-ddG-resistant HIV-1:

| NRTI | Fold Cross-Resistance |

| Didanosine (ddI) | 6.2 nih.gov |

| Lamivudine (3TC) | 4.8 nih.gov |

| Abacavir (ABC) | 4.2 nih.gov |

| Tenofovir (TFV) | 2.5 nih.gov |

| Stavudine (d4T) | 1.5 nih.gov |

| 3'-azido-2',3'-dideoxyadenosine (3'-azido-ddA) | 1.5 nih.gov |

| Zidovudine (AZT) | Sensitive nih.gov |

These findings indicate that while resistance to one 3'-azido-dideoxynucleoside analog can reduce the efficacy of other NRTIs, it does not necessarily confer broad resistance across the entire class. The specific mutations selected by a particular drug determine its unique cross-resistance profile.

Future Research Directions and Translational Potential of 3 Azido 5 Bromovinyl 2 ,3 Dideoxyuridine Analogs

Rational Design and Synthesis of Next-Generation Analogs with Enhanced Profiles

The rational design of next-generation analogs of 3'-Azido-5-bromovinyl-2',3'-dideoxyuridine would aim to optimize antiviral potency, selectivity, and pharmacokinetic properties. Research efforts would focus on systematic modifications of the pyrimidine (B1678525) base, the sugar moiety, and the 5'-hydroxyl group.

Modifications of the Pyrimidine Base: The 5-bromovinyl group is a key determinant of antiviral activity. Structure-activity relationship (SAR) studies on related compounds have shown that the geometry of this group is crucial. nih.gov Future designs could explore:

Halogen substitution: Replacing bromine with other halogens (fluorine, chlorine, iodine) to modulate lipophilicity and interaction with target enzymes. Studies on 5-halouridines have shown that such modifications can significantly impact antiviral activity. nih.gov

Vinyl group modifications: Altering the length and composition of the vinyl side chain could influence target enzyme binding. For example, introducing alkyl or other functional groups might enhance potency. researchgate.net

Isosteric replacements: Replacing the uracil (B121893) base with other heterocycles like cytosine could alter the spectrum of activity. Analogs such as 3'-amino-2',3'-dideoxy-5-fluorocytidine have shown potent activity against neoplastic cells, indicating that base modifications can lead to novel biological profiles. nih.gov

Modifications of the Sugar Moiety: The 2',3'-dideoxyribose core is essential for the chain-termination mechanism of action. However, subtle changes can improve the therapeutic index.

3'-Position Substitution: While the 3'-azido group is a potent chain terminator, substituting it with other functionalities like a 3'-fluoro group has also yielded highly potent HIV inhibitors. nih.gov Comparing 3'-azido with 3'-fluoro or 3'-amino groups in the 5-bromovinyl series could lead to analogs with different activity spectra. nih.govnih.gov

4'-Position Modification: Introducing substituents at the 4'-position of the sugar ring, such as an azido (B1232118) or ethynyl (B1212043) group, has been a successful strategy for developing potent anti-HBV and anti-HIV agents.

Carbocyclic and Acyclic Analogs: Replacing the furanose ring with a carbocyclic or an acyclic moiety can confer resistance to enzymatic degradation by phosphorylases, potentially improving metabolic stability. nih.gov

Prodrug Strategies: To enhance oral bioavailability and cellular uptake, prodrug approaches are essential. Esterifying the 5'-hydroxyl group with amino acids, peptides, or lipids can improve pharmacokinetic properties. researchgate.netresearchgate.net For instance, lipid prodrugs of cidofovir (B1669016) have demonstrated improved efficacy. nih.gov

The synthesis of these novel analogs would draw upon established methodologies in nucleoside chemistry, including the coupling of silylated bases with protected sugar intermediates and subsequent functional group manipulations. researchgate.netnih.govresearchgate.net

Strategies for Overcoming Antiviral Resistance

Antiviral drug resistance is a major clinical challenge, often arising from mutations in viral enzymes that either prevent the activation (phosphorylation) of the nucleoside analog or reduce its binding to the viral polymerase. nih.gov For a this compound analog, resistance could emerge through mutations in viral thymidine (B127349) kinase (TK) or reverse transcriptase (RT)/DNA polymerase.

Designing Analogs Independent of Viral TK Activation: The antiviral activity of many pyrimidine nucleosides, like brivudine, depends on initial phosphorylation by a virus-encoded TK. nih.gov Viruses can develop resistance by downregulating or mutating this enzyme. A key strategy is to design analogs that bypass this step.

Nucleotide Analogs: Developing phosphonate (B1237965) or phosphoramidate (B1195095) prodrugs (e.g., ProTides) delivers the monophosphorylated form of the drug into the cell, making it independent of the initial viral kinase-mediated activation step. This approach has been successful for drugs like tenofovir (B777) and sofosbuvir.

Analogs Phosphorylated by Cellular Kinases: Designing compounds that are efficiently phosphorylated by host cell kinases rather than viral TK could overcome TK-based resistance. However, this can also increase cytotoxicity, requiring a careful balance. nih.gov

Developing Inhibitors with Novel Binding Modes: Mutations in the active site of viral polymerases can reduce the incorporation of nucleoside triphosphate analogs.

Conformationally Locked Nucleosides: Introducing structural constraints into the sugar ring can lock the analog in a conformation that is optimal for binding to the viral polymerase, potentially overcoming resistance mutations that alter the flexibility of the active site.

Allosteric Inhibitors: Designing analogs that bind to allosteric sites on the viral polymerase, rather than the active site, would be unaffected by active-site mutations. This represents a significant shift from the traditional chain-terminator mechanism. mdpi.com

The following table summarizes research findings on the antiviral activity of related 3'-substituted nucleoside analogs against HIV, highlighting the potential for high potency.

| Compound | Virus | 50% Effective Dose (IC50) (µM) | Selectivity Index | Citation |

| 3'-Azido-2',3'-dideoxythymidine (AZT) | HIV-1 | 0.004 | 5000 | nih.gov |

| 3'-Fluoro-2',3'-dideoxythymidine (FddThd) | HIV-1 | 0.001 | 197 | nih.gov |

| 3'-Azido-2',3'-dideoxyuridine (B1200160) (AzddUrd) | HIV-1 | 0.36 | 677 | nih.gov |

| 2,5'-Anhydro-3'-azido-3'-deoxythymidine | HIV-1 | 0.56 | >178 | nih.gov |

| 2,5'-Anhydro-3'-azido-2',3'-dideoxyuridine | HIV-1 | 4.95 | N/A | nih.gov |

This table is for illustrative purposes, showing the activity of related compounds to indicate the potential of the scaffold.

Exploration of Synergistic Combinations with Other Antiviral Modalities

Combining antiviral agents with different mechanisms of action is a cornerstone of modern antiviral therapy, particularly for viruses like HIV and HCV. This approach can enhance efficacy, lower the dosage of individual drugs, and suppress the emergence of drug resistance.

Combination with Other Nucleoside/Nucleotide Analogs: Combining two nucleoside reverse transcriptase inhibitors (NRTIs) is a common strategy. However, antagonism can occur if they compete for the same activation pathways. A study combining AZT and (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) showed antagonism against TK-positive Herpes Simplex Virus, highlighting the need for careful selection of combination partners. researchgate.net Future studies should evaluate analogs of this compound with other NRTIs that have different activation profiles or target different viral polymerases.

Combination with Non-Nucleoside Polymerase Inhibitors (NNIs): NNIs bind to an allosteric site on the viral polymerase, leading to a different resistance profile compared to NRTIs. A combination of a this compound analog (an NRTI) with an NNI could be highly synergistic, creating a high genetic barrier to resistance.

Combination with Other Drug Classes: For complex viral infections, combination therapy extends beyond polymerase inhibitors.

Protease Inhibitors (PIs): In HIV therapy, combining NRTIs with PIs is a standard of care.

Entry/Fusion Inhibitors: These drugs block the virus from entering the host cell.

Immunomodulatory Agents: Agents like interferons or imiquimod (B1671794) can stimulate the host immune response to clear the infection, providing a complementary mechanism to direct-acting antivirals. nih.gov

The translational potential of this compound analogs will depend on rigorous preclinical evaluation of these rationally designed compounds and combinations. By leveraging advanced synthetic chemistry and a deep understanding of viral resistance mechanisms, it may be possible to develop next-generation antiviral agents with broad applicability and lasting efficacy.

Q & A

Q. What structural features of 3'-Azido-5-bromovinyl-2',3'-dideoxyuridine contribute to its antiviral mechanism?

The compound contains two critical functional groups:

- 3'-Azido group : Acts as a chain terminator by replacing the 3'-hydroxyl group, preventing elongation of viral DNA during reverse transcription. This mimics the mechanism of AZT (zidovudine) .

- 5-Bromovinyl moiety : Enhances lipophilicity and substrate recognition by viral enzymes, improving cellular uptake and binding affinity to reverse transcriptase (RT) . Methodological Insight: Confirm chain termination via gel electrophoresis of RT-catalyzed DNA elongation assays using radiolabeled dNTPs.

Q. What synthetic strategies are employed for this compound?

Key steps include:

- Bromovinyl introduction : Achieved via Heck coupling or palladium-catalyzed cross-coupling between uridine derivatives and bromoalkenes .

- Azido incorporation : Conducted under anhydrous conditions using NaN₃ or diazotransfer reagents, often requiring protecting groups (e.g., tert-butyldimethylsilyl) to prevent side reactions . Example Protocol:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | 5-Bromovinyl addition (Pd(OAc)₂, DMF, 80°C) | 58–65 |

| 2 | 3'-Azidation (NaN₃, DMSO, 4°C) | 72 |

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

Optimization strategies involve:

- Catalyst tuning : Use Pd(PPh₃)₄ instead of Pd(OAc)₂ to reduce side products during bromovinyl coupling.

- Purification : Employ reverse-phase HPLC with C18 columns (acetonitrile/water gradient) to isolate >95% pure product .

- Stability management : Store intermediates at -20°C under argon to prevent azide degradation . Data Note: Pilot studies achieved 82% yield using microwave-assisted synthesis (60 W, 10 min).

Q. How do researchers address discrepancies in reported IC₅₀ values across HIV-1 subtypes?

Conflicting data arise from:

- Subtype-specific RT mutations : K65R in subtype C reduces drug binding by altering the active site geometry.

- Experimental variables : Differences in cell lines (e.g., MT-4 vs. PBMCs) and assay formats (cell-free vs. cell-based). Resolution Strategy:

- Perform parallel assays using recombinant RTs from subtypes B and C.

- Validate with molecular docking (e.g., AutoDock Vina) to map binding interactions. Comparative Data:

| Subtype | IC₅₀ (μM) | RT Mutation |

|---|---|---|

| B | 0.12 | Wild-type |

| C | 0.45 | K65R |

Q. What analytical methods confirm the compound’s stability under physiological conditions?

- LC-MS/MS : Monitors degradation products (e.g., azide reduction to amine) in simulated gastric fluid (pH 2.0) .

- NMR stability studies : Track structural integrity in plasma at 37°C over 24 hours. Key Finding: The bromovinyl group hydrolyzes slowly (t₁/₂ = 8.3 h) in acidic environments, necessitating prodrug formulations for oral delivery.

Contradiction Analysis

Q. Why do some studies report cytotoxicity while others do not?

Discrepancies stem from:

- Cell-type specificity : Higher mitochondrial toxicity in CCRF-CEM cells (EC₅₀ = 45 μM) vs. HeLa (EC₅₀ > 100 μM) due to differential nucleotide metabolism .

- Metabolic activation : Cytotoxicity correlates with intracellular phosphorylation efficiency, measured via [³H]-thymidine incorporation assays . Mitigation Approach: Co-administer with uridine to bypass mitochondrial toxicity in primary lymphocytes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.